

# Application Notes and Protocols: Phlorizin Administration in Rodent Models of Diabetes

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## Compound of Interest

Compound Name: *Phlorizin*

Cat. No.: *B1677692*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Phlorizin**, a natural dihydrochalcone found in the bark of apple trees, is a potent inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2.<sup>[1][2]</sup> This inhibition blocks glucose reabsorption in the renal tubules and glucose absorption in the small intestine, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.<sup>[1][3][4]</sup> These properties make **phlorizin** a valuable tool for studying glucose homeostasis and for the preclinical evaluation of therapeutic strategies for diabetes in rodent models.

These application notes provide a comprehensive overview of **phlorizin** administration protocols in rodent models of diabetes, summarizing key quantitative data and detailing experimental methodologies.

## Data Presentation: Phlorizin Administration Protocols and Effects

The following tables summarize various **phlorizin** administration protocols and their reported effects on blood glucose levels in different rodent models of diabetes.

Table 1: **Phlorizin** Administration in Mouse Models of Diabetes

| Mouse Model                  | Administration Route | Dosage               | Frequency & Duration                         | Vehicle                           | Key Outcomes   | Reference(s) |
|------------------------------|----------------------|----------------------|--|-----------------------------------|--|--------------|
| Streptozotocin (STZ)-induced | Subcutaneous         | 400 mg/kg            | Twice daily for 7 days                       | 10% EtOH, 15% DMSO, 75% saline    | Reduced non-fasting blood glucose from ~539 mg/dL to ~300 mg/dL. | [5]          |
| STZ-induced                  | Subcutaneous         | 400 mg/kg            | Two injections (16 and 2 hours) prior to STZ | 10% EtOH, 15% DMSO, 75% saline    | Prevented STZ-induced kidney damage.                             | [6]          |
| STZ-induced                  | Dietary              | 0.5% in diet         | 14 days                                      | AIN-93G diet                      | Significantly reduced blood glucose levels.                      | [7][8]       |
| MKR (transgenic type 2)      | Subcutaneous         | 0.4 g/kg (400 mg/kg) | Twice daily for 2 weeks                      | 10% ethanol, 15% DMSO, 75% saline | Decreased blood glucose from 345 mg/dL to 212 mg/dL.             | [9]          |

|                           |                             |                 |                              |               |  |      |
|---------------------------|-----------------------------|-----------------|------------------------------|---------------|--|------|
| db/db                     | Intragastric                | Not specified   | 10 weeks (from week 8 to 18) | Normal saline | Significantly reduced fasting blood glucose, triglycerides, and total cholesterol. | [10] |
| High-Fat Diet (HFD) + STZ | Oral                        | 10 and 20 mg/kg | Daily for 4 weeks            | Not specified | Dose-dependent reduction in blood glucose.   | [11] |
| Chronic Administration    | Osmotic pump (subcutaneous) | 0.4 mg/kg/day   | Chronic                      | Not specified | Induces glycosuria and lowers hyperglycemia.                                       | [12] |
| Chronic Administration    | Intraperitoneal             | 0.4 mg/kg       | Twice daily                  | Not specified | Alternative to osmotic pumps for chronic administration.                           | [12] |
| Acute Administration      | Intravenous infusion        | 100 µg/kg/min   | 60-120 minutes               | Saline        | Lowers serum glucose levels in hyperglycemic, diabetic mice.                       | [12] |

Table 2: **Phlorizin** Administration in Rat Models of Diabetes

| Rat Model          | Administration Route | Dosage                  | Frequency & Duration | Vehicle        | Key Outcomes   | Reference(s) |
|--------------------|----------------------|-------------------------|----------------------|----------------|--|--------------|
| STZ-induced        | Infusion             | Not specified           | 18 days              | Not specified  | Induced normoglycemia.                                 | [13]         |
| HFD + STZ (Type 2) | Oral                 | 20 and 50 mg/kg         | Daily for 4 weeks    | Not specified  | Dose-dependent reduction in non-fasting blood glucose. | [14]         |
| STZ-induced        | Oral                 | 5, 10, 20, and 40 mg/kg | Single dose          | Grape seed oil | Dose-dependent reduction in blood glucose.             | [4]          |

## Experimental Protocols

### Preparation of Phlorizin Solution for Injection

This protocol is adapted from studies using subcutaneous administration in mice.[6][9]

Materials:

- **Phlorizin** (Sigma-Aldrich or equivalent)
- Ethanol (EtOH)
- Dimethyl sulfoxide (DMSO)
- Sterile 0.9% saline
- Sterile tubes and syringes

Procedure:

- Weigh the required amount of **phlorizin**.
- Dissolve **phlorizin** in a vehicle solution typically composed of 10% ethanol, 15% dimethyl sulfoxide (DMSO), and 75% normal saline.
- Ensure the solution is thoroughly mixed and homogenous before administration. The final concentration should be calculated based on the desired dosage and the injection volume.

## Phlorizin Administration via Subcutaneous Injection

Procedure:

- Gently restrain the mouse.
- Lift the loose skin on the back, between the shoulder blades, to form a tent.
- Insert a sterile needle (e.g., 27-gauge) into the base of the skin tent, parallel to the spine.
- Inject the **phlorizin** solution slowly.
- Withdraw the needle and gently apply pressure to the injection site if necessary.
- Return the animal to its cage and monitor for any adverse reactions.

## Phlorizin Administration via Oral Gavage

This method is suitable for delivering precise doses of **phlorizin** directly to the stomach.[\[11\]](#)

Materials:

- **Phlorizin** solution or suspension
- Oral gavage needle (stainless steel, ball-tipped)
- Syringe

Procedure:

- Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
- Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
- Gently insert the gavage needle into the mouth, over the tongue, and advance it along the esophagus. The needle should pass with minimal resistance.
- Slowly administer the **phlorizin** solution.
- Carefully withdraw the gavage needle.
- Return the animal to its cage and monitor for any signs of distress.

## Induction of Diabetes with Streptozotocin (STZ)

STZ is a chemical agent commonly used to induce diabetes in rodents by destroying pancreatic  $\beta$ -cells.

Materials:

- Streptozotocin (STZ)
- Cold, sterile citrate buffer (pH 4.5)
- Syringes and needles

Procedure:

- Prepare a fresh solution of STZ in cold citrate buffer immediately before injection, as it is light-sensitive and unstable.
- Fast the animals for 4-6 hours before STZ injection.
- Administer STZ via intraperitoneal (IP) injection. A common dosage for inducing type 2 diabetes in mice on a high-fat diet is 35 mg/kg.[\[11\]](#) For type 1 models, higher or multiple low doses may be used.

- Monitor blood glucose levels regularly (e.g., 7 days post-injection) to confirm the diabetic state (non-fasting blood glucose  $\geq 300$  mg/dL is often considered diabetic).[11]

## Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of an animal to clear a glucose load from the blood.[15][16][17]

Materials:

- Glucose solution (e.g., 2 g/kg body weight)
- Glucometer and test strips
- Lancets or tail-snip equipment

Procedure:

- Fast the mice for 4-6 hours (overnight fasting of 16 hours can also be used, but may induce hypoglycemia).[15][18]
- Record the body weight of each mouse.
- Obtain a baseline blood glucose reading ( $t=0$ ) from the tail vein.
- Administer a bolus of glucose solution via oral gavage.
- Measure blood glucose at subsequent time points, typically 15, 30, 60, and 120 minutes after the glucose challenge.[15]
- Plot the blood glucose concentration over time to determine the glucose tolerance curve.

## Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT is similar to the OGTT but bypasses intestinal glucose absorption by injecting glucose directly into the peritoneal cavity.[19]

Materials:

- Sterile glucose solution (e.g., 1 g/kg or 2 g/kg body weight)

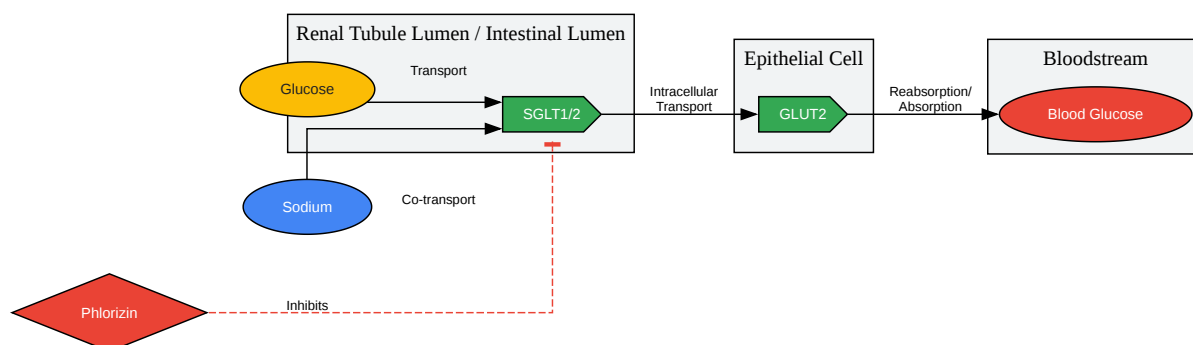
- Glucometer and test strips
- Lancets or tail-snip equipment
- Syringes and needles

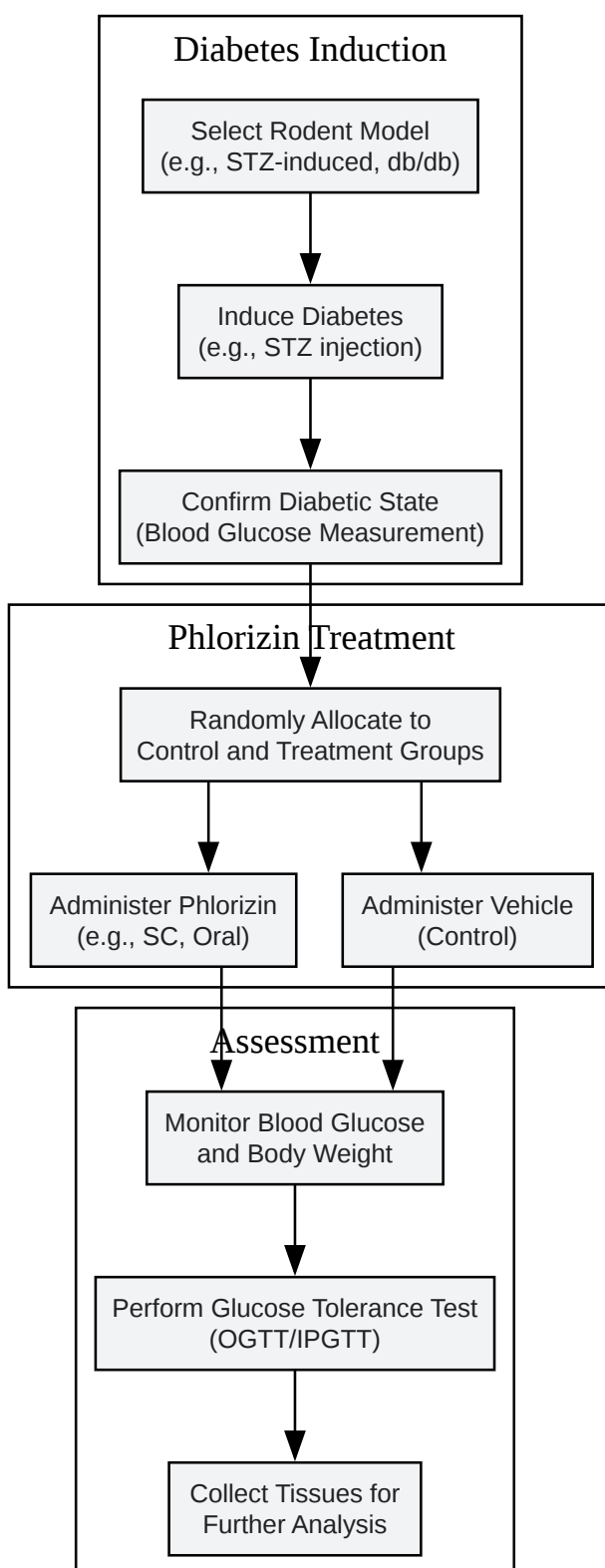
Procedure:

- Fast the mice for 4-6 hours.[\[19\]](#)
- Record the body weight of each mouse.
- Obtain a baseline blood glucose reading ( $t=0$ ) from the tail vein.
- Administer the glucose solution via intraperitoneal injection.
- Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes).  
[\[18\]](#)
- Plot the blood glucose concentration over time.

## Mandatory Visualizations







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